molecular formula C22H22N4O5S B15102864 6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B15102864
M. Wt: 454.5 g/mol
InChI Key: ANYNZYORWUYKIJ-UHFFFAOYSA-N
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Description

6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group, and a quinazoline moiety fused with an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating cellular signaling pathways such as the PI3K/AKT/mTOR pathway . This modulation can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is unique due to its specific structural features, including the combination of a piperazine ring with a methylsulfonyl group and a quinazoline-isoindole framework. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

6-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C22H22N4O5S/c1-32(30,31)24-12-10-23(11-13-24)19(27)14-25-20-15-6-2-3-7-16(15)22(29)26(20)18-9-5-4-8-17(18)21(25)28/h2-9,20H,10-14H2,1H3

InChI Key

ANYNZYORWUYKIJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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